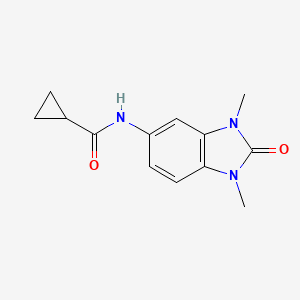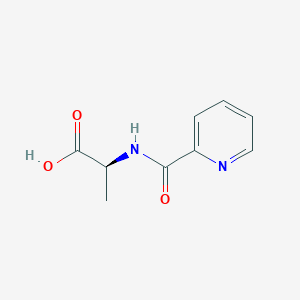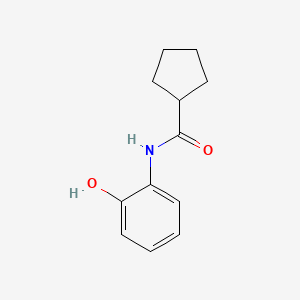![molecular formula C10H10N4 B7536483 3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}pyridine](/img/structure/B7536483.png)
3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}pyridine, commonly known as PPT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PPT belongs to the class of pyrrolo[2,1-c][1,2,4]triazoles, which are known to exhibit diverse biological activities.
Mechanism of Action
The mechanism of action of PPT is not fully understood. However, it is believed that PPT exerts its biological effects by modulating various signaling pathways. For example, PPT has been shown to activate the p53 pathway, which leads to cell cycle arrest and apoptosis. PPT has also been found to inhibit the expression of androgen receptor, which is involved in the development and progression of prostate cancer.
Biochemical and Physiological Effects:
PPT has been reported to exhibit diverse biochemical and physiological effects. For example, PPT has been shown to induce apoptosis in cancer cells by activating the caspase pathway. PPT has also been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, PPT has been shown to have analgesic effects by inhibiting the release of substance P in the spinal cord.
Advantages and Limitations for Lab Experiments
PPT has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. PPT is also soluble in various solvents, which makes it suitable for different experimental conditions. However, PPT has some limitations as well. It is a relatively new compound, and its biological effects are not fully understood. Moreover, PPT has low bioavailability, which limits its potential applications in vivo.
Future Directions
There are several future directions for PPT research. One potential direction is to investigate the role of PPT in regulating the immune system. PPT has been shown to inhibit the expression of pro-inflammatory cytokines, which suggests that it may have immunomodulatory effects. Another potential direction is to develop PPT derivatives with improved bioavailability and selectivity. This may lead to the development of novel therapeutic agents for various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, PPT is a heterocyclic compound that has shown promising results in various scientific research applications. It is synthesized by the reaction of pyridine-3-carboxaldehyde with 5-amino-1H-pyrrolo[2,1-c][1,2,4]triazole in the presence of a catalyst. PPT exerts its biological effects by modulating various signaling pathways and has diverse biochemical and physiological effects. PPT has several advantages for lab experiments, but also has some limitations. There are several future directions for PPT research, including investigating its immunomodulatory effects and developing PPT derivatives with improved bioavailability and selectivity.
Synthesis Methods
The synthesis of PPT involves the reaction of pyridine-3-carboxaldehyde with 5-amino-1H-pyrrolo[2,1-c][1,2,4]triazole in the presence of a catalyst. The reaction yields PPT as a yellow solid with a melting point of 220-222°C. The purity of the compound can be confirmed using analytical techniques such as NMR and Mass Spectrometry.
Scientific Research Applications
PPT has shown promising results in various scientific research applications. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. PPT has also been found to inhibit the growth of human prostate cancer cells by regulating the androgen receptor pathway. Moreover, PPT has been shown to have anti-inflammatory and analgesic effects in animal models.
properties
IUPAC Name |
3-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-3-8(7-11-5-1)10-13-12-9-4-2-6-14(9)10/h1,3,5,7H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXVOVAXYZDYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-bromophenyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7536407.png)
![7-methoxy-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7536426.png)
![4-(2,2-difluoroethyl)-N-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7536428.png)


![N-[1-(2-methoxyethyl)piperidin-4-yl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B7536444.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide](/img/structure/B7536452.png)
![N-(3-acetamidophenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B7536470.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-pyridin-2-ylacetamide](/img/structure/B7536478.png)

![2-(5-oxo-4-phenyltetrazol-1-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]acetamide](/img/structure/B7536488.png)
![3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]quinazolin-4-one](/img/structure/B7536489.png)
